

Toxicological Profile and Safety Assessment of 2-Methyl-5-vinylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-5-vinylpyrazine

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December 24, 2025

Introduction

2-Methyl-5-vinylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family, which are prevalent in a wide array of cooked and roasted foods, contributing significantly to their characteristic flavors and aromas. With its coffee-like scent, **2-Methyl-5-vinylpyrazine** is utilized as a flavoring agent in the food industry. Given its presence in the human diet, a thorough understanding of its toxicological profile and safety is paramount.

This technical guide provides a comprehensive overview of the available toxicological data and the safety assessment of **2-Methyl-5-vinylpyrazine**. As direct toxicological data for this specific compound is limited, its safety evaluation relies on the well-established principle of "read-across" from structurally similar pyrazine derivatives. This approach is a scientifically accepted methodology employed by international regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). This document synthesizes data on acute and repeated-dose toxicity, genotoxicity, and metabolism, presenting it in a clear and accessible format for researchers, scientists, and professionals in drug development.

Toxicological Data (Read-Across Approach)

The safety assessment of **2-Methyl-5-vinylpyrazine** is primarily based on data from structurally related alkylated pyrazines, such as 2-ethyl-3,(5 or 6)-dimethylpyrazine and 2,3,5-trimethylpyrazine.

Acute Toxicity

Acute toxicity studies provide information on the potential adverse effects of a substance following a single high-dose exposure. The acute oral toxicity of pyrazine derivatives has been evaluated in rats.

Compound (Analog)	Species	Route	LD50	Reference
2-Ethyl-3,(5 or 6)-dimethylpyrazine	Rat	Oral	460 mg/kg bw	[1][2]
2,3-Dimethylpyrazine	Rat	Oral	610 mg/kg bw	[3]
2-Ethyl-3-methylpyrazine	Rat	Oral	600 mg/kg bw	[3]
2,3,5-Trimethylpyrazine	Rat	Oral	810 mg/kg bw	[3]
2,5-Dimethylpyrazine	Rat	Oral	1000 mg/kg bw	[3]
2-Methylpyrazine	Rat	Oral	1800 mg/kg bw	[3]
2,3,5,6-Tetramethylpyrazine	Rat	Oral	1900 mg/kg bw	[3]

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the potential for adverse effects following prolonged and repeated exposure to a substance. The No-Observed-Adverse-Effect

Level (NOAEL) is the highest dose at which no adverse effects are observed.

Compound (Analog)	Species	Study Duration	NOAEL	Reference
2-Ethyl-3,(5 or 6)-dimethylpyrazine	Rat	90-day	12.5 mg/kg bw/day	[1] [2]
2-Ethyl-3,(5 or 6)-dimethylpyrazine	Rat	90-day	17 mg/kg bw/day (male), 18 mg/kg bw/day (female)	[1] [2]

Genotoxicity

Genotoxicity studies assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer. The genotoxicity of pyrazine derivatives has been evaluated in a battery of in vitro assays.

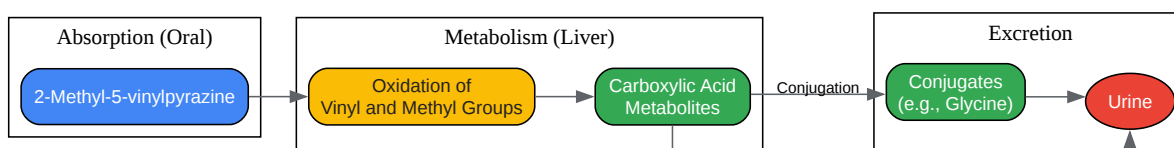
Assay Type	Test System	Compound (Analog)	Metabolic Activation (S9)	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2uvrA	2,3,5-Trimethylpyrazine	With and without	Non-mutagenic	[4]
In Vitro Micronucleus Test	Cultured mammalian cells	2,3,5-Trimethylpyrazine	With and without	Non-clastogenic	[4]
In Vitro Assays (General Finding for Structurally Similar Pyrazines)	Mammalian cells (e.g., Chinese Hamster Ovary)	Structurally similar pyrazines	Not specified	Clastogenic potential reported in some in vitro assays	[1][2]

It is important to note that while some in vitro studies on structurally similar pyrazines have indicated a potential for clastogenicity (the ability to cause chromosomal damage), the relevance of these findings to human health is considered unclear, especially given the negative results in bacterial mutation assays.[1][2]

Metabolism and Pharmacokinetics

The metabolic fate of pyrazine derivatives has been studied in rats. Alkyl-substituted pyrazines are primarily metabolized through the oxidation of their side chains to form the corresponding carboxylic acids.[5] These acidic metabolites are then excreted in the urine, either as such or as glycine conjugates.[5] For **2-Methyl-5-vinylpyrazine**, it is anticipated that the vinyl group would be a primary site of metabolism, likely undergoing oxidation. Studies on other vinyl-

containing compounds in rats have shown that the vinyl group can be metabolized via epoxidation, which is a common pathway for such structures.[6][7]



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Caption: Predicted metabolic pathway of **2-Methyl-5-vinylpyrazine**.

Experimental Protocols

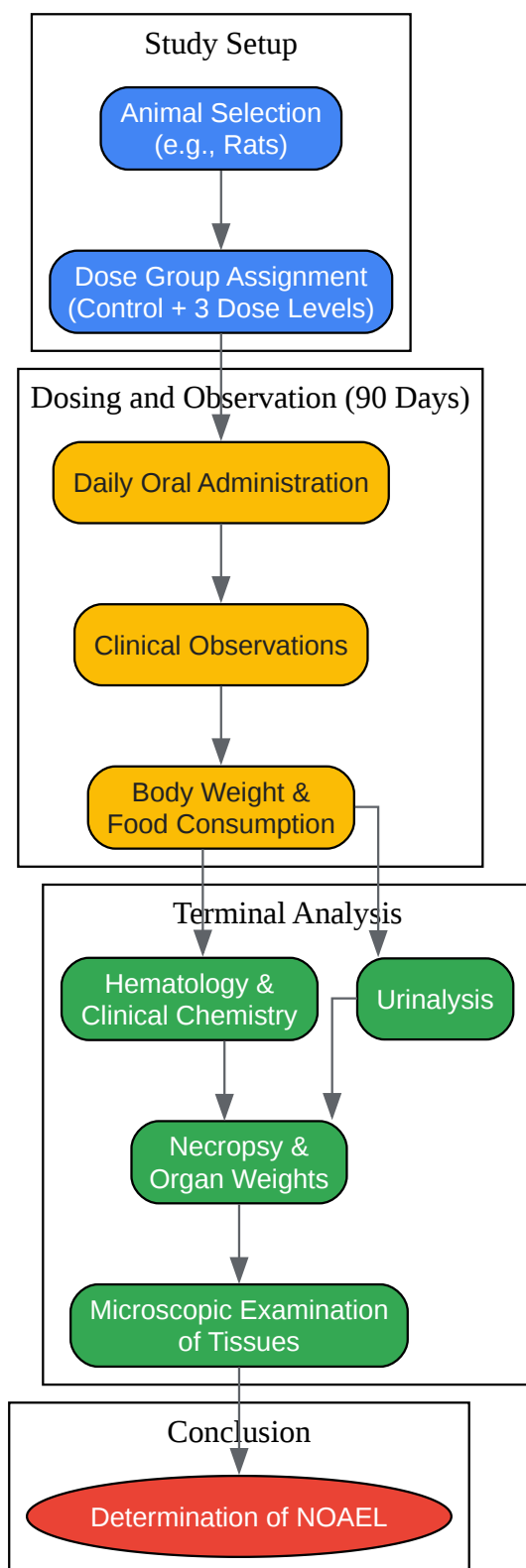
Detailed experimental protocols for the toxicological studies on **2-Methyl-5-vinylpyrazine** itself are not available in the public domain. However, the methodologies for the key studies conducted on its structural analogs are based on internationally recognized guidelines.

90-Day Repeated-Dose Oral Toxicity Study (Based on OECD Guideline 408)

A 90-day oral toxicity study in rodents is a cornerstone for evaluating the subchronic toxicity of a substance.

- **Test System:** Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females in each group (e.g., 10-20 animals per sex per group).
- **Administration:** The test substance is administered orally, usually via gavage or in the diet, for 90 consecutive days.
- **Dose Levels:** At least three dose levels and a concurrent control group are used. The doses are selected based on the results of acute toxicity and dose-ranging studies.

- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical chemistry analyses. Urine samples are also collected for urinalysis.
- **Pathology:** All animals are subjected to a full necropsy. The weights of major organs are recorded. Tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the lower-dose groups may also be examined if treatment-related effects are observed in the high-dose group.



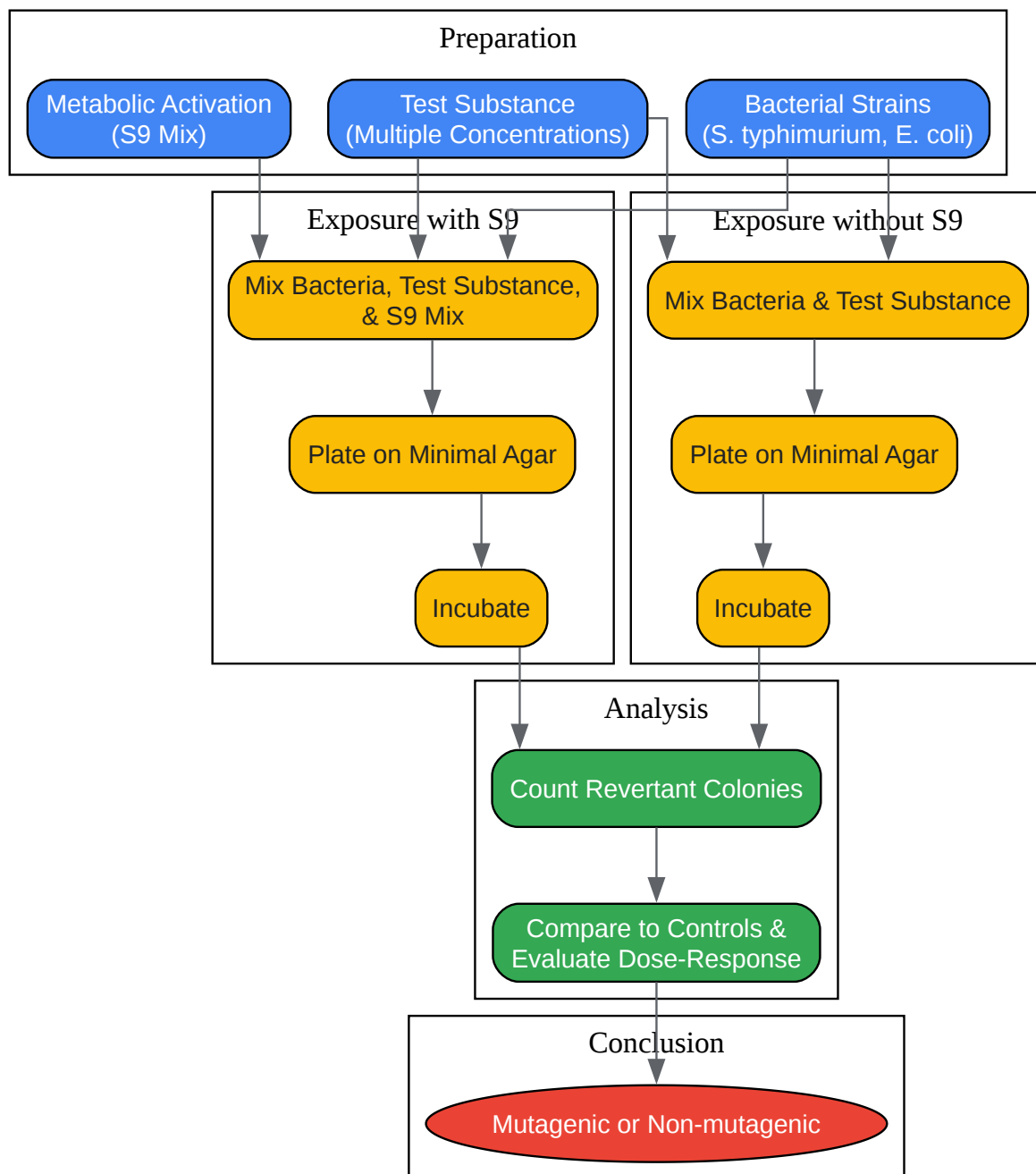
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Caption: Workflow for a 90-day repeated-dose oral toxicity study.

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2uvrA) are used.
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer) to mimic mammalian metabolism.
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations in a minimal growth medium. If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine or tryptophan and thus form colonies.
- **Data Analysis:** The number of revertant colonies is counted for each concentration and compared to the number of spontaneous revertants in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.



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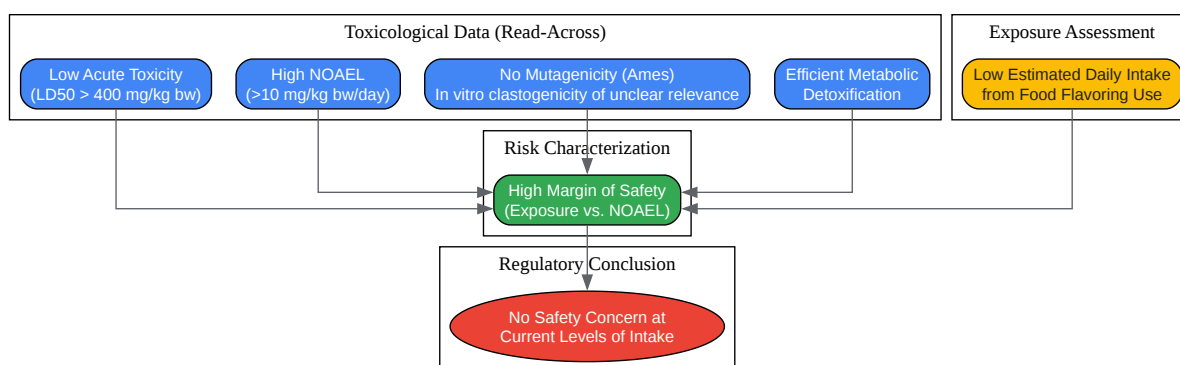
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Safety Assessment and Conclusion

The safety of **2-Methyl-5-vinylpyrazine** as a flavoring agent has been affirmed by JECFA, which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". This conclusion is based on the low estimated daily intake of this and other pyrazine derivatives from their use as flavoring agents, and the toxicological data available for the class of pyrazine compounds.

The available data from structurally similar pyrazines indicate a low order of acute toxicity and a high NOAEL in repeated-dose studies. While some in vitro genotoxicity assays on related pyrazines have shown potential for clastogenicity, the weight of evidence, including negative results in bacterial mutagenicity assays, suggests that **2-Methyl-5-vinylpyrazine** is unlikely to pose a genotoxic risk to humans under the current conditions of use.

The predicted metabolism of **2-Methyl-5-vinylpyrazine** involves oxidation of the alkyl and vinyl side chains, leading to the formation of polar metabolites that are readily excreted. This metabolic pathway is considered a detoxification process.



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Caption: Logical framework for the safety assessment of **2-Methyl-5-vinylpyrazine**.

In conclusion, based on the available toxicological data for structurally related pyrazine derivatives, **2-Methyl-5-vinylpyrazine** is not considered to pose a safety concern at the low levels of exposure from its intended use as a flavoring agent. This assessment is supported by the collective evaluations of international regulatory and scientific bodies.

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